molecular formula C19H17N3O2S B11014560 (2E)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-diphenylprop-2-enamide

(2E)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-diphenylprop-2-enamide

Cat. No.: B11014560
M. Wt: 351.4 g/mol
InChI Key: VPUXJMPIKBSOGD-FOWTUZBSSA-N
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Description

(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2,3-DIPHENYL-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2,3-DIPHENYL-2-PROPENAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Propenamide Moiety: The final step involves the coupling of the methoxymethylated thiadiazole with a suitable propenamide derivative under conditions that favor the formation of the (E)-isomer.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2,3-DIPHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and the nature of the substituents on the thiadiazole ring and the propenamide moiety. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Propenamide Derivatives: Compounds with similar propenamide moieties but different heterocyclic rings.

Uniqueness

(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2,3-DIPHENYL-2-PROPENAMIDE is unique due to its specific combination of a methoxymethylated thiadiazole ring and a diphenyl propenamide moiety. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

(E)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-diphenylprop-2-enamide

InChI

InChI=1S/C19H17N3O2S/c1-24-13-17-21-22-19(25-17)20-18(23)16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,13H2,1H3,(H,20,22,23)/b16-12+

InChI Key

VPUXJMPIKBSOGD-FOWTUZBSSA-N

Isomeric SMILES

COCC1=NN=C(S1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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